Se-Adenosylselenohomocysteine

Description

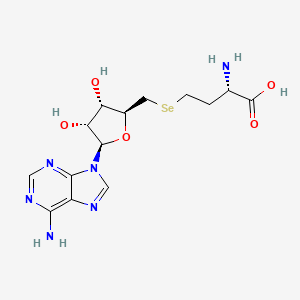

Structure

2D Structure

Properties

Molecular Formula |

C14H20N6O5Se |

|---|---|

Molecular Weight |

431.3 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanyl]butanoic acid |

InChI |

InChI=1S/C14H20N6O5Se/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1 |

InChI Key |

UVSMMLABJBJNGH-WFMPWKQPSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C[Se]CCC(C(=O)O)N)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[Se]CC[C@@H](C(=O)O)N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C[Se]CCC(C(=O)O)N)O)O)N |

Origin of Product |

United States |

Biosynthesis, Interconversion, and Catabolism of Se Adenosylselenohomocysteine

Precursors and Enzymatic Synthesis Pathways

The primary precursor to AdoSeHcy is Se-adenosylselenomethionine (AdoSeMet), the selenium analog of SAM. basicmedicalkey.comrsc.orgnih.gov AdoSeMet is synthesized from selenomethionine (B1662878) through the action of S-adenosylmethionine synthase. hmdb.ca

Formation from Se-Adenosylselenomethionine (AdoSeMet)

AdoSeHcy is generated as a direct byproduct of methyl transfer reactions where AdoSeMet serves as the methyl donor. hmdb.cabasicmedicalkey.comnih.gov This process is catalyzed by a diverse group of enzymes known as methyltransferases. hmdb.canih.govnih.govplos.org

Several methyltransferases have been identified to utilize AdoSeMet as a substrate, consequently producing AdoSeHcy. One such enzyme is methyltransferase-like protein 6 (METTL6), which is known to mediate the conversion of AdoSeMet to AdoSeHcy. hmdb.cahmdb.ca Other methyltransferases, including histamine (B1213489) N-methyltransferase (HNMT), glycine (B1666218) N-methyltransferase (GNMT), and nicotinamide (B372718) N-methyltransferase (NNMT), are also involved in the demethylation of AdoSeMet to AdoSeHcy. researchgate.net

The transfer of the methyl group from AdoSeMet to a substrate molecule proceeds via an SN2-like mechanism. mdpi.com The positively charged selenium atom in AdoSeMet renders the attached methyl group electrophilic and susceptible to nucleophilic attack by the substrate. nih.govmdpi.com This enzymatic reaction results in the formation of a methylated product and AdoSeHcy. mdpi.comkegg.jp

Role of Specific Methyltransferases (e.g., Methyltransferase-like Protein 6, HNMT, GNMT, NNMT)

Metabolic Interconversion with Related Seleno-Sulfur Analogs

The metabolism of AdoSeHcy shares many parallels with its sulfur analog, S-adenosylhomocysteine (SAH), reflecting the chemical similarities between selenium and sulfur. nih.govmdpi.com However, there are also notable differences in enzymatic specificities and reaction kinetics.

Parallels and Divergences with S-Adenosylhomocysteine (SAH) Metabolism

Both AdoSeHcy and SAH are byproducts of methylation reactions and are subsequently hydrolyzed to their respective homocysteine analogs. basicmedicalkey.comnih.gov AdoSeHcy is converted to selenohomocysteine (SeHCys) and adenosine (B11128) by the enzyme adenosylhomocysteinase. hmdb.cahmdb.cacontaminantdb.ca Similarly, SAH is hydrolyzed to homocysteine and adenosine by the same enzyme. hmdb.ca

A key divergence lies in the subsequent fate of the homocysteine analogs. Selenohomocysteine is a precursor for the synthesis of selenocysteine (B57510), the 21st proteinogenic amino acid, via the trans-selenation pathway. basicmedicalkey.comrsc.orghmdb.ca

Comparison of Enzymatic Specificities for Selenium vs. Sulfur Substrates

While many enzymes in the methionine cycle can process both selenium and sulfur-containing substrates, there are instances of remarkable specificity. nih.govresearchgate.net For example, some methyltransferases can utilize both AdoSeMet and SAM as methyl donors. researchgate.netresearchgate.net However, the efficiency of these reactions can differ. Studies have shown that replacing the sulfur atom in SAM with selenium to form AdoSeMet can enhance the efficiency of transferring other alkyl groups by methyltransferases. mdpi.com

Degradation Pathways of Se-Adenosylselenohomocysteine

This compound (SeAH) is a critical intermediate in selenoamino acid metabolism. hmdb.capathbank.org Its degradation is a key step that links the methionine cycle with the trans-selenation pathway, facilitating the conversion of selenomethionine into other essential selenium compounds. The catabolism of SeAH primarily occurs through two interconnected processes: direct hydrolysis and its role within the broader trans-selenation pathway.

Hydrolysis to Selenohomocysteine and Adenosine

The principal degradation route for this compound is its hydrolysis into Selenohomocysteine (SeHCys) and adenosine. hmdb.cahmdb.ca This reaction is a pivotal point in selenium metabolism, as SeHCys is the precursor for the synthesis of selenocysteine (SeCys) via the trans-selenation pathway. rsc.orgbasicmedicalkey.com The reaction effectively removes SeAH, which, like its sulfur analog S-adenosylhomocysteine (SAH), can act as an inhibitor of methyltransferase enzymes. hmdb.ca

The hydrolytic reaction catalyzed by AHCY is technically reversible. However, under typical physiological conditions, the reaction strongly favors the hydrolysis of this compound (and its sulfur analog) into Selenohomocysteine and adenosine. The forward reaction is driven by the rapid removal of the products, Selenohomocysteine and adenosine, which are promptly utilized in other metabolic pathways. This prevents the reverse reaction—the synthesis of SeAH from its components—from occurring to any significant extent, ensuring the efficient catabolism of SeAH and maintaining the flow of the trans-selenation pathway.

Role of S-Adenosylhomocysteinase (AHCY/SAHH)

Integration into the Trans-Selenation Pathway

The degradation of this compound is an integral part of the trans-selenation pathway, which converts selenomethionine (SeMet) into selenocysteine (SeCys). rsc.orgbasicmedicalkey.com The pathway begins when SeMet is activated to form Se-Adenosylselenomethionine (SeAM). basicmedicalkey.comhmdb.ca SeAM then donates its methyl group in various biological methylation reactions, and in doing so, is converted into this compound. basicmedicalkey.comhmdb.ca

At this juncture, the AHCY-catalyzed hydrolysis described above occurs, yielding Selenohomocysteine. rsc.org Selenohomocysteine is then further metabolized by transsulfuration enzymes, such as cystathionine (B15957) β-synthase and cystathionine γ-lyase, to form selenocystathionine (B1218740) and ultimately selenocysteine, which can then be used for selenoprotein synthesis. rsc.orgbasicmedicalkey.com Thus, the degradation of this compound serves as the direct link between the methylation cycle involving SeMet and the subsequent synthesis of other vital selenoamino acids.

Interactive Data Table: this compound Degradation

| Reactant | Enzyme | Products | Pathway |

| This compound, Water | S-Adenosylhomocysteinase (AHCY) | Selenohomocysteine, Adenosine | Hydrolysis / Trans-Selenation hmdb.cahmdb.ca |

Enzymatic Interactions and Mechanistic Roles of Se Adenosylselenohomocysteine

S-Adenosylhomocysteinase (AHCY/SAHH) and Se-Adenosylselenohomocysteine Hydrolysis

S-adenosylhomocysteinase (AHCY), also known as S-adenosyl-L-homocysteine hydrolase (SAHH), is a highly conserved enzyme that catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and L-homocysteine. genecards.orgfrontiersin.org This reaction is crucial for regulating cellular methylation potential, as SAH is a potent inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. frontiersin.orgsrce.hrplos.org Given the structural similarity between SAH and Se-AdoHcy, AHCY also plays a role in the metabolism of this selenium-containing analog. nih.govgenecards.org

Enzyme Kinetics and Substrate Specificity for this compound

While detailed kinetic parameters (Km and kcat) for the hydrolysis of Se-AdoHcy by AHCY are not extensively documented in readily available literature, the substrate specificity of AHCY has been studied with respect to its natural substrate, SAH, and other analogs. For instance, studies on AHCY from both plant (lupin) and mammalian (bovine liver) sources have shown that the enzyme can utilize L-cysteine, in addition to L-homocysteine, as a substrate, albeit with significantly lower efficiency. nih.gov The specificity (kcat/Km) for S-adenosylcysteine was found to be much lower than for S-adenosylhomocysteine with both plant and mammalian enzymes. nih.gov It is established that organoselenium metabolites are generally substrates for the biochemical pathways of their sulfur analogs, suggesting that Se-AdoHcy is recognized and processed by AHCY. nih.gov

Cofactor Requirements and Catalytic Cycle of AHCY/SAHH with Selenium Substrates

The catalytic mechanism of AHCY requires the tightly bound cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). buffalo.edunih.gov The reaction proceeds through an oxidation-reduction cycle. nih.gov In the hydrolytic direction, the 3'-hydroxyl group of the adenosine moiety of the substrate is oxidized by NAD+ to a 3'-keto intermediate, which facilitates the elimination of L-homocysteine (or L-selenohomocysteine in the case of Se-AdoHcy). buffalo.edunih.gov The resulting intermediate, 3'-keto-4',5'-dehydroadenosine, is then reduced by the newly formed NADH, and adenosine is released upon the addition of water. The thermodynamic equilibrium of this reaction actually favors the synthesis of SAH (or Se-AdoHcy). nih.gov However, in vivo, the reaction is driven in the hydrolytic direction by the rapid removal of the products, adenosine and L-homocysteine (or L-selenohomocysteine). nih.gov This fundamental mechanism, including the requirement for NAD+ and the oxidation-reduction cycle, is expected to be the same for selenium-containing substrates like Se-AdoHcy. buffalo.edu

Modulation of Methyltransferase Activity

Methyltransferases are a large family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to various substrates, including DNA, RNA, proteins, and lipids. srce.hrbpsbioscience.com The product of this reaction, S-adenosylhomocysteine (SAH), is a potent feedback inhibitor of these enzymes. plos.org

This compound as a Product and Potential Inhibitor of Methyltransferases

When Se-adenosylmethionine (Se-SAM) is used as a methyl donor by methyltransferases, the resulting product is this compound (Se-AdoHcy). researchgate.netnih.gov This occurs in organisms where selenium is incorporated into methionine, forming selenomethionine (B1662878), which is then converted to Se-SAM. researchgate.net Similar to its sulfur analog, SAH, Se-AdoHcy is expected to be a competitive inhibitor of methyltransferases, competing with SAM for binding to the enzyme's active site. plos.orgnih.gov The accumulation of Se-AdoHcy, like SAH, would therefore negatively regulate methylation reactions. nih.gov

Comparative Inhibitory Potency against Various Classes of Methyltransferases (e.g., DNA, RNA, Protein, Lipid Methyltransferases)

There is a general understanding that SAH and, by extension, Se-AdoHcy, are broad-spectrum inhibitors of methyltransferases. srce.hrplos.org However, detailed comparative studies on the inhibitory potency (e.g., Ki values) of Se-AdoHcy against different classes of methyltransferases are not widely reported. It is known that the SAM/SAH ratio is a critical determinant of the cellular methylation capacity. plos.org An increase in SAH (or Se-AdoHcy) concentration shifts this ratio and leads to the inhibition of various methyltransferases, affecting a wide range of cellular processes from gene expression (DNA and histone methylation) to protein function and lipid metabolism. plos.orgnih.gov For example, selenomethionine has been shown to cause promoter demethylation, which is consistent with the inhibition of DNA methyltransferases (DNMTs) by its metabolite, Se-AdoHcy. nih.gov Furthermore, recent research has indicated that selenium nanoparticles can increase histone methylation by depleting SAH levels, highlighting the intricate relationship between selenium metabolism, SAH/Se-AdoHcy levels, and the activity of protein methyltransferases like histone methyltransferases (HMTs). researchgate.net

Table of Kinetic Data for AHCY with Different Substrates This table is illustrative, as specific kinetic data for Se-AdoHcy is not readily available in the cited sources. It demonstrates the typical differences observed between a primary substrate and a less efficiently processed one.

| Enzyme Source | Substrate | kcat (s-1) | Km (mM) | Specificity (kcat/Km) (M-1s-1) | Reference |

|---|---|---|---|---|---|

| Bovine Liver | S-Adenosylhomocysteine | - | - | 70,000 | nih.gov |

| Bovine Liver | S-Adenosylcysteine | - | - | 15.3 | nih.gov |

| Lupin | S-Adenosylhomocysteine | - | - | 60,000 | nih.gov |

| Lupin | S-Adenosylcysteine | - | - | 0.9 | nih.gov |

Mechanistic Basis of Methyltransferase Inhibition by this compound

This compound (SeAH) functions as an inhibitor of methyltransferase enzymes through a mechanism of competitive inhibition, which is rooted in its close structural resemblance to the natural byproduct and feedback inhibitor, S-adenosyl-L-homocysteine (SAH). researchgate.netcreative-proteomics.com Methyltransferases are a broad class of enzymes that catalyze the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to various substrates, including DNA, RNA, proteins, and small molecules. acs.orgnih.gov This methylation process is critical for numerous cellular functions, from epigenetic regulation to signal transduction. nih.govnih.gov

Following the donation of its methyl group, SAM is converted into SAH. creative-proteomics.com SAH possesses a high affinity for the SAM-binding pocket on methyltransferases but lacks the methyl group for transfer. researchgate.net Its accumulation in the cell leads to potent product inhibition, effectively halting further methylation reactions by competitively blocking SAM from accessing the enzyme's active site. creative-proteomics.comresearchgate.net The ratio of SAM to SAH is therefore a critical indicator of the cell's methylation capacity. researchgate.net

This compound, as the selenium analog of SAH, mimics this inhibitory action. hmdb.caresearchgate.net It is recognized by the SAM-binding pocket of methyltransferases due to its analogous structure, featuring the same adenosine and homocysteine moieties, with the primary difference being the substitution of the sulfur atom with selenium. hmdb.ca By occupying the active site, SeAH prevents the binding of the substrate SAM, thereby inhibiting the enzyme's catalytic activity. This competitive inhibition mechanism makes SeAH, like SAH, a key regulator in cellular methylation pathways. creative-proteomics.comhmdb.ca The inhibition of methyltransferases by SAH and its analogs is a fundamental feedback mechanism to prevent aberrant hypermethylation. researchgate.net

Redox Chemistry and Reactions

Formation of this compound Selenoxide (SeAHO)

This compound selenoxide (SeAHO) is the oxidized form of SeAH. Its formation can be achieved in a laboratory setting through the direct oxidation of SeAH. A common and efficient method involves using hydrogen peroxide (H₂O₂) as the oxidizing agent in an acidic environment, such as acetic acid. nih.govnih.gov The reaction is typically rapid, with the conversion of the SeAH suspension into a clear, colorless solution containing SeAHO occurring within minutes. nih.gov The selenium atom in SeAH is oxidized to a selenoxide (Se=O), a functional group that significantly alters the molecule's chemical properties. nih.govnih.gov

Unlike its sulfur analog, S-adenosylhomocysteine sulfoxide (B87167) (SAHO), SeAHO exhibits distinct chemical behaviors. It can form a hydrate (B1144303) in aqueous solutions and demonstrates evidence of electrostatic interactions between its α-amino acid portion and the highly polar selenoxide group. nih.govresearchgate.net The formation of SeAHO represents a key transformation in the redox chemistry of SeAH, converting it into a more reactive species capable of participating in further redox reactions. nih.gov

| Parameter | Description of SeAHO Synthesis | Reference |

| Starting Material | This compound (SeAH) | nih.gov |

| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) | nih.gov |

| Solvent/Medium | Acetic Acid | nih.gov |

| Reaction Time | ~5-10 minutes | nih.gov |

| Product | This compound selenoxide (SeAHO) | nih.govnih.gov |

Interaction with Cellular Thiol-Containing Compounds (e.g., Glutathione (B108866), Cysteine)

This compound selenoxide (SeAHO) is a reactive molecule that readily oxidizes cellular thiol-containing compounds, most notably glutathione (GSH) and cysteine. nih.govnih.gov This reactivity is a key feature of its redox chemistry and distinguishes it from its sulfur counterpart. nih.govresearchgate.net

When SeAHO interacts with thiols like GSH, it undergoes a reduction-oxidation (redox) reaction. The selenoxide group of SeAHO is reduced back to the selenide (B1212193), thereby regenerating this compound (SeAH). nih.gov Concurrently, the thiol compound is oxidized. In the case of glutathione, two molecules of GSH are oxidized to form glutathione disulfide (GSSG). This reaction is efficient and can be observed experimentally, where the addition of GSH to a sample of SeAHO leads to the rapid formation of SeAH, as confirmed by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

This interaction highlights the capacity of the SeAH/SeAHO pair to act as a redox couple. The selenium atom can cycle between its reduced selenide state (in SeAH) and its oxidized selenoxide state (in SeAHO), facilitated by cellular oxidants and reductants (thiols). encyclopedia.pubmdpi.com

| Reactant 1 | Reactant 2 | Products | Reaction Type | Reference |

| SeAHO | Glutathione (GSH) | SeAH + Glutathione Disulfide (GSSG) | Redox | nih.gov |

| SeAHO | Cysteine | SeAH + Cystine | Redox | nih.govnih.gov |

Implications for Cellular Redox Homeostasis (mechanistic aspects)

The redox cycling of this compound (SeAH) and its selenoxide (SeAHO) has significant mechanistic implications for cellular redox homeostasis. Redox homeostasis is the dynamic balance between pro-oxidant and antioxidant systems within a cell, and its disruption leads to oxidative stress, a condition implicated in numerous diseases. mdpi.comscirp.org

The metabolism of SeAH can influence this balance in several ways. Firstly, the enzymatic and non-enzymatic reactions involving SeAH can consume or generate reactive oxygen species (ROS). The oxidation of SeAH to SeAHO can be driven by cellular oxidants like hydrogen peroxide. nih.gov Secondly, the subsequent reaction of SeAHO with glutathione (GSH) directly impacts the cellular thiol pool. nih.gov GSH is the most abundant non-protein thiol in cells and a cornerstone of the antioxidant defense system. mdpi.com The oxidation of GSH to GSSG by SeAHO shifts the GSH/GSSG ratio, a critical indicator of cellular redox status. An increase in GSSG is a hallmark of oxidative stress. nih.gov

This SeAH/SeAHO redox cycle can therefore function as a catalyst for the oxidation of cellular thiols. While this may contribute to oxidative stress under certain conditions, it also highlights the potential for selenium metabolites to participate in redox signaling pathways. nih.govnih.gov The ability of selenocompounds to interact with both ROS and thiol-based antioxidant systems places them at a crucial intersection in the regulation of the cellular redox environment. encyclopedia.pub The disruption of methyltransferase activity by SeAH accumulation can also indirectly lead to oxidative stress through epigenetic modifications of genes involved in antioxidant pathways. nih.gov

Cellular and Regulatory Significance of Se Adenosylselenohomocysteine in Biological Processes

Regulation of Selenometabolite Pools and Selenium Homeostasis

Se-Adenosylselenohomocysteine is a central figure in the intricate network that governs selenium homeostasis within the cell. The metabolism of selenomethionine (B1662878) (SeMet), a common dietary form of selenium, proceeds through a pathway analogous to that of methionine. basicmedicalkey.com SeMet is first converted to Se-adenosylselenomethionine (SeAM). basicmedicalkey.comrsc.org Following the transfer of its methyl group in various methylation reactions, SeAM is converted to this compound (SeAH). hmdb.cabasicmedicalkey.com

The subsequent hydrolysis of SeAH to selenohomocysteine is a critical step. hmdb.cabasicmedicalkey.com Selenohomocysteine can then be further metabolized through the trans-sulfuration pathway to produce selenocysteine (B57510) (SeCys), which is the form of selenium incorporated into selenoproteins. basicmedicalkey.com This pathway ensures a regulated supply of selenium for the synthesis of these essential proteins. The concentration of SeAH can therefore influence the availability of selenohomocysteine and, consequently, the downstream production of SeCys and other selenometabolites. The balance between the synthesis and degradation of SeAH is crucial for maintaining appropriate levels of various selenium compounds, thereby preventing both selenium deficiency and toxicity. nih.govnih.gov

Impact on Transmethylation Flux and Capacity

Transmethylation reactions are fundamental to a vast array of cellular functions, including the methylation of DNA, RNA, proteins, and lipids. researchgate.netnih.gov These reactions rely on the universal methyl donor, S-adenosylmethionine (SAM). cellbiolabs.com The selenium analogue, Se-adenosylselenomethionine (SeAM), can also participate in these reactions, leading to the formation of this compound (SeAH). basicmedicalkey.comresearchgate.net

Influence on the S-Adenosylmethionine/Se-Adenosylselenohomocysteine Ratio

The ratio of S-adenosylmethionine (SAM) to its inhibitory product, S-adenosylhomocysteine (SAH), often referred to as the methylation index, is a critical determinant of the cell's methylation capacity. cellbiolabs.commdpi.comcreative-proteomics.com A high SAM/SAH ratio indicates a robust capacity for methylation, while a low ratio signifies inhibition of methyltransferases. creative-proteomics.com

Feedback Mechanisms in One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected pathways that provides one-carbon units for various biosynthetic processes, including the synthesis of purines, thymidine, and the remethylation of homocysteine to methionine. mdpi.comnih.gov This metabolic network is intricately regulated by feedback mechanisms to maintain cellular homeostasis. creative-proteomics.comnih.gov

S-adenosylmethionine (SAM) acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR), a key enzyme in the folate cycle that produces the methyl group for homocysteine remethylation. mdpi.comnih.gov S-adenosylhomocysteine (SAH) can also influence enzymes within this pathway. creative-proteomics.com Given the structural similarity, this compound (SeAH) is expected to exert similar feedback control on one-carbon metabolism. By inhibiting methyltransferases, an accumulation of SeAH can lead to an increase in the levels of its precursor, Se-adenosylselenomethionine (SeAM), and potentially influence the activity of enzymes regulated by SAM. This interplay helps to balance the fluxes through the methionine and folate cycles, ensuring that the supply of methyl groups is coordinated with the demand for methylation reactions.

Mechanistic Contribution to Selenoprotein Synthesis Pathways

Selenoproteins are a unique class of proteins that contain the 21st amino acid, selenocysteine (SeCys), at their active site. nih.govmdpi.com The synthesis of these proteins involves a complex and highly regulated process.

Role in the Generation of Selenocysteine Precursors

The pathway leading to the synthesis of selenocysteine for incorporation into selenoproteins involves several steps. As previously mentioned, selenomethionine is metabolized to selenohomocysteine via the intermediates Se-adenosylselenomethionine and this compound. basicmedicalkey.comrsc.org Selenohomocysteine is a direct precursor for the synthesis of selenocysteine in mammalian systems, a process catalyzed by the enzymes cystathionine (B15957) β-synthase and cystathionine γ-lyase. hmdb.ca

Therefore, the generation of this compound and its subsequent conversion to selenohomocysteine are critical upstream events in providing the necessary building blocks for selenocysteine synthesis. The efficiency of this pathway directly impacts the cellular pool of selenocysteine available for the synthesis of selenoproteins. Selenocysteine itself is synthesized on its cognate tRNA (tRNA[Ser]Sec) from serine, using selenophosphate as the selenium donor. mdpi.commdpi.com The selenide (B1212193) required for selenophosphate synthesis can be derived from the catabolism of selenocysteine that is not used for selenoprotein synthesis. basicmedicalkey.com

Integration with UGA Codon Recoding Mechanism (mechanistic only)

The incorporation of selenocysteine into a growing polypeptide chain is a unique process that involves the recoding of a UGA codon, which normally functions as a stop codon. nih.govnih.govletstalkacademy.com This recoding event is directed by a specific stem-loop structure in the 3'-untranslated region of the selenoprotein mRNA, known as the selenocysteine insertion sequence (SECIS). mpg.demdpi.comnih.gov

The SECIS element is recognized by the SECIS-binding protein 2 (SBP2) in eukaryotes. mpg.demdpi.com SBP2, in turn, recruits a specialized elongation factor, eEFSec, which specifically binds to selenocysteinyl-tRNASec (Sec-tRNASec) and delivers it to the ribosome at the UGA codon. mpg.demdpi.com While this compound is not directly involved in the physical act of UGA recoding at the ribosome, its role in the upstream synthesis of the selenocysteine precursor is integral to the entire process. Without the metabolic flux through the pathway involving this compound, the supply of selenocysteine would be compromised, thereby preventing the formation of Sec-tRNASec and halting the synthesis of all selenoproteins that rely on this intricate recoding mechanism.

Implications for Cellular Metabolic Regulation

Perturbations in Lipid Metabolism (mechanistic, e.g., phospholipid methylation)

The accumulation of Se-AdoHcy, much like its sulfur counterpart AdoHcy, significantly perturbs lipid metabolism, primarily through the inhibition of phospholipid methylation. nih.gov A key process affected is the de novo synthesis of phosphatidylcholine (PC), a major component of cellular membranes. This synthesis pathway involves three sequential methylation steps that convert phosphatidylethanolamine (B1630911) (PE) to PC, a process catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT). researchgate.net

Research has shown that PEMT is a major consumer of AdoMet in both yeast and mammals, making it highly sensitive to inhibition by the product AdoHcy. nih.govresearchgate.net Elevated levels of AdoHcy, and by extension Se-AdoHcy, inhibit PEMT activity. nih.govnih.gov This inhibition disrupts the normal balance of phospholipids, leading to a decreased PC to PE ratio. nih.gov A direct consequence of impaired PC synthesis is the accumulation of triacylglycerols (TAG). nih.gov This occurs because both PC and TAG synthesis pathways share phosphatidic acid as a common precursor; when the phospholipid methylation pathway is inhibited, the metabolic flux is shunted towards TAG synthesis. nih.gov Studies in yeast models where AHCY (termed Sah1) was down-regulated demonstrated that the resulting accumulation of AdoHcy led to decreased PC synthesis and a marked increase in TAG levels. nih.gov This link is further supported by the observation that yeast mutants deficient in the PEMT enzymes (cho2 and opi3) also accumulate TAG. nih.govnih.gov

In mammals, mice lacking the PEMT enzyme exhibit an accumulation of TAG in the liver, underscoring the critical role of this methylation pathway in maintaining lipid homeostasis. nih.govresearchgate.net Therefore, Se-AdoHcy, as a potent methyltransferase inhibitor, mechanistically links methylation cycles to lipid homeostasis by directly modulating the rate-limiting steps of phospholipid synthesis.

Impact of this compound Accumulation on Lipid Metabolism

| Enzyme / Metabolite | Mechanistic Effect | Resulting Perturbation | Citations |

|---|---|---|---|

| Phosphatidylethanolamine N-methyltransferase (PEMT) | Competitive Inhibition | Reduced enzyme activity | nih.govresearchgate.netnih.gov |

| Phosphatidylcholine (PC) | Inhibition of de novo synthesis from PE | Decreased cellular levels | nih.govnih.gov |

| PC/PE Ratio | Reduced PC synthesis while PE levels are less affected | Decreased ratio, altering membrane properties | nih.gov |

| Triacylglycerols (TAG) | Metabolic flux redirected from PC synthesis | Accumulation in lipid droplets | nih.govnih.govresearchgate.net |

Influences on One-Carbon Unit Availability for Biosynthetic Processes

This compound plays a pivotal role in regulating the availability of one-carbon units, which are essential for a multitude of biosynthetic processes, including the synthesis of nucleotides, amino acids, and creatine. nih.govnih.gov This influence is exerted through its control over the methionine cycle, a core component of one-carbon metabolism. nih.gov

One-carbon metabolism is fundamentally a series of interconnected pathways that transfer single-carbon units (like methyl groups) from donor molecules to various substrates. nih.gov The universal methyl donor for most of these reactions is S-adenosyl-L-methionine (AdoMet) or its selenium analog, Se-AdoMet. nih.gov After donating its methyl group, Se-AdoMet is converted to Se-AdoHcy. hmdb.ca

Se-AdoHcy is a potent product inhibitor of virtually all AdoMet-dependent methyltransferases. nih.govamegroups.orgnih.gov For the methionine cycle to continue and to regenerate the pool of AdoMet for further reactions, Se-AdoHcy must be efficiently removed. This is accomplished by the enzyme S-adenosylhomocysteine hydrolase (AHCY), which catalyzes the reversible hydrolysis of Se-AdoHcy to adenosine (B11128) and selenohomocysteine. hmdb.cawikipedia.org

Advanced Methodological Approaches for the Study of Se Adenosylselenohomocysteine

Separation and Detection Strategies

Effective separation of Se-Adenosylselenohomocysteine from other selenium-containing compounds and matrix components is a critical first step in its analysis. High-Performance Liquid Chromatography and Capillary Electrophoresis are two primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Speciation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the speciation of selenium compounds. core.ac.uk When coupled with sensitive detectors, HPLC allows for the separation and quantification of various selenium species, including this compound. For instance, HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) has been successfully used to identify this compound in enzymatic extracts of selenium-enriched yeast. core.ac.ukumass.edu In one study, a retention time of 6.21 minutes was established for this compound using this method. core.ac.uk The use of ion-pairing agents, such as trifluoroacetic acid (TFA), can be crucial for the retention and separation of polar compounds like AdoSeHcy on reversed-phase columns. researchgate.net

The versatility of HPLC allows for various separation modes, including ion-exchange and reversed-phase chromatography, providing flexibility in method development to achieve optimal separation of target analytes from complex sample matrices.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. umass.edu CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. This technique is particularly advantageous for the analysis of small sample volumes and charged species. The coupling of CE with ICP-MS (CE-ICP-MS) provides a powerful tool for the speciation of selenium compounds. researchgate.net Researchers have utilized CE-ICP-MS to separate various selenium species in selenized yeast samples, demonstrating the technique's high resolving power. researchgate.net While specific applications detailing the separation of this compound by CE are less common in the provided literature, the fundamental principles of CE make it a viable and potent technique for the analysis of this and other charged organoselenium compounds.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. Its high sensitivity and ability to provide structural information are critical for unambiguous analysis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Detection

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental detection technique used for quantifying total selenium and for selenium speciation when coupled with a separation method like HPLC or CE. nih.govalsglobal.com The ICP-MS detector is independent of the molecular form of selenium, allowing for accurate quantification based on the selenium content. core.ac.uk This technique is capable of detecting selenium at very low concentrations, with detection limits often in the µg/L range or lower. umass.edualsglobal.com For instance, HPLC-ICP-MS has been used to identify and quantify this compound in selenium-enriched garlic and yeast. core.ac.uk The characteristic isotopic pattern of selenium can be monitored to confirm its presence in a chromatographic peak. core.ac.uk

| Analytical Technique | Sample Matrix | This compound Finding | Reference |

| HPLC-ICP-MS | Enzymatic extract of Se-yeast | Identified with a retention time of 6.21 min. | core.ac.uk |

| HPLC-ICP-MS | Selenized yeast | Identified as a minor component (0.5%). | umass.edu |

| HPLC/ICP-MS | SeMet exposed worms | Identified as a metabolite of Selenomethionine (B1662878). | nih.govnih.gov |

| HPLC-ICP-MS | Wheat germ extract | Detected as one of three Se-containing peaks. | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS, ESI-MSⁿ) for Structural Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when used in tandem (MS/MS) or multi-stage tandem (MSⁿ) modes, is a powerful technique for the structural elucidation of molecules like this compound. umass.edu ESI is a soft ionization technique that allows for the analysis of intact molecular ions. In a study identifying metabolites in wheat germ extract, HPLC-ESI-MS was used to detect a molecular ion for this compound at an m/z of 433. researchgate.netacs.org Further fragmentation of this parent ion in MS/MS experiments provides characteristic daughter ions that confirm the molecule's structure. researchgate.net For example, pneumatically assisted ESI-MS has been successfully employed to identify this compound in extracts of selenized yeast. umass.edu

| Analytical Technique | Sample Matrix | Key Finding | Reference |

| HPLC-ESI-MS | DL-selenomethionine, γ-glutamyl-Se-methylselenocysteine, and this compound standards | AdoSeHcy detected at m/z 433 with a retention time of 6.39 min. | core.ac.uk |

| HPLC-ESI-MS/MS | Wheat germ extract | Molecular ion at m/z 433 and fragment ions confirmed the structure of AdoSeHcy. | researchgate.netacs.org |

| Pneumatically assisted ESI-MS | Selenized yeast extract | Successful identification of Se-adenosylhomocysteine. | umass.edu |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for the analysis of biomolecules. nih.gov In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. MALDI-TOF has been used in conjunction with HPLC-ICP-MS and ESI-Q-TOF MS for the identification of water-soluble selenoproteins in yeast. umass.edu While direct analysis of this compound by MALDI-TOF is mentioned, specific detailed findings are limited in the provided search results. However, its success in detecting other selenocompounds suggests its potential applicability for AdoSeHcy, especially in complex mixtures where the matrix tolerance of MALDI can be advantageous. uni-corvinus.hu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and dynamic properties of molecules in solution. For this compound (SeASeH), both proton (¹H) and selenium-77 (B1247304) (⁷⁷Se) NMR are particularly informative.

¹H NMR spectroscopy provides detailed information about the conformation of the ribose, adenine (B156593), and selenohomocysteine moieties of SeASeH. The chemical shifts and coupling constants of the protons are sensitive to the local electronic environment and dihedral angles, allowing for the characterization of rotational isomerism around single bonds. copernicus.orgauremn.org.brnih.gov For instance, variable temperature ¹H NMR studies can be employed to determine the kinetic and thermodynamic parameters of conformational exchange between different rotational isomers (rotamers). rsc.orgresearchgate.net The analysis of ³J(H,H) coupling constants, often in conjunction with the Karplus equation, allows for the determination of torsion angles and the relative populations of different conformers in solution. rsc.org In a study of Se-adenosyl-L-selenohomocysteine selenoxide (SeAHO), the oxidized form of SeASeH, ¹H NMR revealed a distinctly different conformation compared to its sulfur analog, S-adenosylhomocysteine sulfoxide (B87167) (SAHO), as evidenced by a dramatic downfield shift of the α-proton. nih.gov This highlights the sensitivity of NMR to subtle structural changes induced by the selenium atom.

⁷⁷Se NMR spectroscopy offers a direct probe into the chemical environment of the selenium atom. huji.ac.il The ⁷⁷Se nucleus is a spin-1/2 isotope with a natural abundance of 7.63%, and its chemical shifts span a very wide range (over 3000 ppm), making it highly sensitive to the local electronic structure. northwestern.edunih.govresearchgate.net Each type of organoselenium compound exhibits a characteristic chemical shift range. For example, selenols and diselenides, which are related to SeASeH metabolism, have distinct ⁷⁷Se chemical shift ranges. researchgate.net The chemical shift of ⁷⁷Se in selenols is around -80 ppm, while in diselenides it ranges from 230 to 360 ppm. researchgate.net The large chemical shift dispersion of ⁷⁷Se is advantageous for resolving different selenium species in complex biological samples and for studying protein-ligand interactions, as the protein environment can significantly influence the ⁷⁷Se chemical shift. nih.govresearchgate.net Although direct ⁷⁷Se NMR data for SeASeH is not extensively reported, the principles established from studies of related compounds like selenomethionine are applicable. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound Selenoxide (SeAHO) and Related Compounds This table is based on data for the oxidized form, SeAHO, and its sulfur analog, as detailed NMR data for SeASeH itself is limited in the reviewed literature. The data illustrates the principles of how NMR is used to compare related structures.

| Proton Assignment | SAH (in CD₃CO₂D) (ppm) | SeAH (in CD₃CO₂D) (ppm) | SAHO (in CD₃CO₂D) (ppm) | SeAHO (in 97:3 CD₃CO₂D/H₂O₂) (ppm) |

| H-8 | 8.35 | 8.34 | 8.38, 8.37 | 8.41 |

| H-2 | 8.24 | 8.24 | 8.26 | 8.29 |

| H-1' | 6.09 | 6.10 | 6.11 | 6.11 |

| H-2' | 4.79 | 4.80 | 4.82, 4.80 | 4.85 |

| H-3' | 4.47 | 4.48 | 4.50, 4.48 | 4.52 |

| H-4' | 4.35 | 4.35 | 4.38 | 4.40 |

| H-5'a, 5'b | 3.12, 3.03 | 3.14, 3.05 | 3.15, 3.07 | 3.19, 3.10 |

| α-H | 4.09 | 4.10 | 4.29, 4.16 | 4.76 |

| β-H | 2.29, 2.19 | 2.30, 2.21 | 2.59, 2.40 | 2.65, 2.50 |

| γ-H | 2.87 | 2.89 | 3.32, 3.19 | 3.55, 3.40 |

Data adapted from reference nih.gov. Note the diastereotopic splitting in the sulfoxide and the significant downfield shift of the α-proton in the selenoxide.

In Vitro and Cellular Model Systems for Mechanistic Research

Recombinant Enzyme Assays and Kinetic Analysis

The study of enzymes that metabolize SeASeH is crucial for understanding its biological roles. Recombinant enzyme assays provide a controlled environment to determine the kinetic parameters of these enzymes, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). creative-enzymes.comnih.gov The primary enzyme responsible for the hydrolysis of SeASeH is S-adenosylhomocysteine hydrolase (SAHase). creative-enzymes.com SAHase catalyzes the reversible breakdown of S-adenosylhomocysteine (SAH) to adenosine (B11128) and homocysteine, and it is known to also process the selenium analog, SeASeH. creative-enzymes.comwikipedia.org

Kinetic analysis of recombinant SAHase with SeASeH as a substrate allows for a direct comparison of its catalytic efficiency with the native sulfur-containing substrate, SAH. Such studies can reveal whether the substitution of sulfur with selenium significantly alters the enzyme's affinity for the substrate or its catalytic turnover rate. Similarly, methyltransferases, which produce SeASeH as a product inhibitor from Se-adenosylmethionine, can be studied using recombinant assays. ebi.ac.ukresearchgate.net Determining the kinetic parameters for these enzymes in the presence of SeASeH can quantify its inhibitory potential on methylation reactions.

Table 2: General Kinetic Parameters for Methyltransferases This table provides examples of kinetic parameters for histone methyltransferases with S-adenosylmethionine (SAM), the sulfur analog of the precursor to SeASeH. These values illustrate the types of data obtained from recombinant enzyme assays.

| Enzyme | Substrate | K_m for SAM (µM) |

| PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 |

| MLL2 | Histone H3 | 3.17 ± 0.37 |

| G9a | - | 0.6 ± 0.096 |

Data adapted from reference researchgate.net.

Yeast and Mammalian Cell Culture Models for Pathway Elucidation

Yeast, particularly Saccharomyces cerevisiae, serves as a powerful and genetically tractable eukaryotic model system to study selenium metabolism. researchgate.netresearchgate.netencyclopedia.pub The metabolic pathways for sulfur-containing amino acids are well-conserved in yeast, and this model has been instrumental in elucidating the pathways that process selenium compounds. researchgate.netmdpi.com Studies using S. cerevisiae have shown that selenomethionine, the precursor to SeASeH, is metabolized through the methionine cycle, leading to the formation of SeASeH. researchgate.netnih.gov By creating specific gene deletion mutants in the sulfur amino acid pathway, researchers can investigate the roles of individual enzymes in SeASeH metabolism and its potential toxicity. nih.gov For example, deletion of genes involved in the trans-sulfuration pathway has been shown to alter sensitivity to selenomethionine, indicating the importance of these pathways in processing selenium metabolites. nih.gov

Mammalian cell culture models are essential for studying the metabolism and function of SeASeH in a context that more closely resembles human physiology. harvard.edu Various cell lines can be cultured and exposed to selenium compounds, including those that lead to the formation of SeASeH. harvard.edu These models allow for the investigation of how SeASeH levels are regulated and how they impact cellular processes like methylation and redox balance. Human aortic endothelial cells (HAEC), for instance, have been used to study the incorporation and localization of selenium from different sources. harvard.edu Such studies provide insights into how different cell types handle selenium metabolites and can help to elucidate the specific pathways involved in SeASeH metabolism in mammals.

Isotopic Labeling Techniques for Metabolic Flux Analysis

Isotopic labeling is a cornerstone technique for tracing the flow of atoms through metabolic pathways and quantifying metabolic fluxes. nih.govresearchgate.netresearchgate.net In the context of SeASeH, both stable isotopes of carbon (¹³C) and selenium (e.g., ⁷⁷Se) can be utilized.

¹³C-Metabolic Flux Analysis (¹³C-MFA) involves feeding cells a substrate, such as [¹³C]-labeled glucose or amino acids, and then using mass spectrometry (MS) or NMR to measure the incorporation of ¹³C into downstream metabolites, including those in the one-carbon metabolism pathway related to SeASeH. nih.govshimadzu.com This allows for the quantification of the rates (fluxes) of reactions involved in the synthesis and degradation of SeASeH and its precursors. This approach can reveal how metabolic pathways are rewired under different conditions or in response to the presence of selenium compounds. nih.govresearchgate.net

The use of enriched stable selenium isotopes, such as ⁷⁷Se, provides a direct way to trace the metabolic fate of selenium in a biological system. csic.esresearchgate.nettandfonline.comresearchgate.net Cells or organisms can be supplemented with a specific ⁷⁷Se-labeled selenium compound, and the distribution of the ⁷⁷Se isotope among various selenometabolites, including SeASeH, can be tracked using techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). csic.esresearchgate.net This powerful approach allows for the unambiguous identification and quantification of metabolites derived from the isotopic tracer, providing clear insights into the metabolic pathways of selenium. For example, studies in rats using ⁷⁷Se have helped to differentiate between endogenous selenium and newly absorbed selenium, and to track its incorporation into different tissues and metabolites. researchgate.netresearchgate.net

Structural Biology Techniques for Enzyme-Ligand Interactions

X-ray Crystallography of this compound-Bound Enzymes

X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of macromolecules, including enzyme-ligand complexes. nottingham.ac.uknumberanalytics.comelifesciences.org Obtaining a crystal structure of an enzyme bound to SeASeH would provide definitive, high-resolution insights into the specific molecular interactions that govern its binding and catalytic processing. This includes identifying the amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the SeASeH molecule.

While a specific crystal structure of an enzyme in complex with SeASeH is not prominently available in the reviewed literature, a wealth of structural information exists for the highly homologous enzyme S-adenosylhomocysteine hydrolase (SAHase) bound to its native substrate, SAH, and various inhibitors. wikipedia.orgnih.govebi.ac.uknih.govmdpi.com These structures reveal that SAHase is a tetrameric enzyme, with each subunit comprising a substrate-binding domain and an NAD⁺-cofactor-binding domain. wikipedia.orgnih.govnih.gov The active site is located in a deep cleft between these two domains. nih.gov

By analyzing these existing structures, one can infer how SeASeH would likely bind. The adenine and ribose moieties of SeASeH would be expected to form a network of hydrogen bonds with conserved residues in the active site, similar to those observed for adenosine-containing ligands. nih.gov The key difference would be the presence of the selenium atom in the homocysteine portion. The larger atomic radius and different electronic properties of selenium compared to sulfur could lead to subtle but important changes in the geometry of the binding pocket and the interactions with surrounding residues. These structural details are critical for understanding the enzyme's substrate specificity and for the rational design of specific inhibitors that could target selenium metabolism.

Cryo-Electron Microscopy (Cryo-EM) for Enzyme Complex Analysis

Cryo-electron microscopy (cryo-EM) has become an indispensable technique for determining the three-dimensional structures of large biomolecular assemblies at near-atomic resolution. technologynetworks.com This method is particularly powerful for analyzing enzyme complexes in various functional states, including those with bound ligands like this compound (Se-AdoSeHcy). By flash-freezing purified complexes in vitreous ice, cryo-EM preserves their native conformations, allowing for detailed structural investigation without the need for crystallization. technologynetworks.com

The study of methyltransferases, a major class of enzymes that utilize S-adenosylmethionine (SAM) and produce S-adenosylhomocysteine (SAH), provides a direct parallel for understanding the structural role of Se-AdoSeHcy. Se-AdoSeHcy acts as a stable analog of SAH, the product inhibitor. Cryo-EM has been successfully used to solve the structures of numerous methyltransferases in complex with SAH, offering critical insights into substrate recognition, catalysis, and product inhibition that are applicable to their seleno-analogs. pdbj.orgnih.gov For instance, the cryo-EM structure of the human protein arginine methyltransferase 5 (PRMT5) in complex with MEP50 was determined at a resolution of 3.7 Å, revealing the binding site occupied by a SAM analog. semanticscholar.org This demonstrates the capability of cryo-EM to visualize ligand interactions within large, dynamic enzyme complexes. semanticscholar.org

Recent advancements in cryo-EM have enabled the structural determination of increasingly complex and previously intractable systems. High-resolution structures of histone methyltransferase-nucleosome complexes, such as Dot1L and SETD2, have been solved, often with the inclusion of cofactors like SAM or its analogs to stabilize the complex. nih.govexlibrisgroup.com These studies showcase how cryo-EM can elucidate the intricate network of interactions between an enzyme, its cofactor or inhibitor, and its macromolecular substrate. Although direct cryo-EM studies focusing exclusively on Se-AdoSeHcy are not widely published, the extensive research on SAH provides a strong foundation. The similar size and chemical nature of Se-AdoSeHcy to SAH mean that it can be readily substituted in these experiments to trap enzymes in a product-inhibited state for structural analysis.

The table below summarizes representative cryo-EM studies on methyltransferase complexes with bound SAH or its analogs, highlighting the resolutions achieved and the nature of the complexes studied. These examples underscore the potential and established success of using cryo-EM to analyze the structural basis of enzyme function and inhibition, a methodology directly applicable to complexes containing this compound.

Table 1: Representative Cryo-EM Structures of Methyltransferase Complexes This table is interactive. Click on the headers to sort the data.

| Enzyme Complex | Ligand | Resolution (Å) | Biological Source | PDB ID / EMDB ID | Key Finding |

|---|---|---|---|---|---|

| FTSJ1-THADA-tRNA ebi.ac.uk | SAH | 2.66 | Homo sapiens | 8Y2O / EMD-38859 | Reveals how the FTSJ1-THADA complex recognizes and modifies tRNA. ebi.ac.uk |

| METTL1-WDR4-tRNA pdbj.org | SAH | Not specified | Homo sapiens | 8D9K / EMD-27264 | Elucidates the mechanism of tRNA methylation and the role of the METTL1 N-terminus in activating methylation. pdbj.org |

| PRMT5:MEP50 semanticscholar.org | Dehydrosinefungin (SAH analog) | 3.7 | Homo sapiens | Not specified | Shows a well-resolved inhibitor molecule, demonstrating cryo-EM's utility for studying ligand interactions. semanticscholar.org |

| Dot1L-Nucleosome nih.gov | None (endogenous methylation) | Not specified | Not specified | 6NN6 | Provides a protocol for determining structures of histone methyltransferases bound to nucleosomes. nih.gov |

| Selenocysteine (B57510) Synthase (SelA) nih.gov | PLP (cofactor) | 2.69 | Escherichia coli | Not specified | High-resolution structure of the decameric enzyme machinery for selenocysteine synthesis. nih.gov |

Future Research Trajectories in Se Adenosylselenohomocysteine Biochemistry

Discovery and Characterization of Novel Enzymes Interacting with Se-Adenosylselenohomocysteine

A primary focus of future research will be the identification and characterization of novel enzymes that metabolize or otherwise interact with Se-AdoHcy. While it is known that organoselenium compounds often serve as substrates for the same enzymes as their sulfur analogs, the specifics of these interactions, particularly for Se-AdoHcy, remain largely unexplored. nih.govresearchgate.net

Future studies will likely employ a combination of proteomic and genetic screening approaches to uncover these enzymatic partners. For instance, researchers could use affinity purification coupled with mass spectrometry, using Se-AdoHcy or its analogs as bait to isolate interacting proteins from cell lysates. Additionally, genetic screens in model organisms like yeast (Saccharomyces cerevisiae) could identify genes whose deletion or overexpression alters cellular sensitivity or metabolism of Se-AdoHcy, pointing to potential enzymatic interactors. nih.gov Once identified, these enzymes will require detailed biochemical characterization to determine their kinetic parameters with Se-AdoHcy, their substrate specificity, and their structural basis for interaction. This knowledge is crucial for understanding the metabolic fate of Se-AdoHcy and its influence on cellular processes.

Development of Advanced Analytical Platforms for In Situ Quantification and Dynamic Profiling

A significant hurdle in understanding the roles of Se-AdoHcy is the lack of robust methods for its precise quantification and dynamic tracking within a living cell. Future research will need to focus on developing advanced analytical platforms to overcome this challenge.

Current approaches often rely on hyphenated techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) or electrospray ionization mass spectrometry (HPLC-ESI-MS) for the speciation and quantification of selenium compounds in biological samples. researchgate.netumass.edu While powerful, these methods typically require cell lysis, precluding real-time analysis in intact cells.

The development of novel fluorescent or electrochemical biosensors specifically designed to recognize Se-AdoHcy would be a major breakthrough. These sensors could be genetically encoded or delivered as small molecules, allowing for the in situ visualization and quantification of Se-AdoHcy dynamics in response to various stimuli or cellular states. nih.gov Such tools would provide unprecedented insight into the subcellular localization and temporal fluctuations of this key metabolite.

Systems Biology Approaches to Map the Comprehensive Interactome and Fluxes

To fully grasp the biological significance of Se-AdoHcy, a systems-level understanding of its interactions and metabolic flow is essential. Systems biology, which integrates global datasets from various hierarchical levels of biological information, provides a powerful framework for this endeavor. nih.gov

Future research will involve mapping the comprehensive interactome of Se-AdoHcy. An interactome represents the complete set of molecular interactions in a cell. wikipedia.orgplos.org High-throughput techniques, such as advanced yeast two-hybrid (Y2H) systems and affinity purification-mass spectrometry, can be scaled up to systematically identify proteins that physically associate with Se-AdoHcy or its metabolic neighbors. wikipedia.orgsalk.edu

Furthermore, metabolic flux analysis will be critical to quantify the flow of selenium through the pathways involving Se-AdoHcy. By using stable isotope tracers, researchers can follow the metabolic fate of selenium from various dietary sources as it is converted to Se-AdoHcy and other selenocompounds. frontiersin.orgnih.gov This will help to understand how the flux through this pathway is regulated and how it impacts other interconnected metabolic networks, such as the methionine cycle and transsulfuration pathway. nih.govbasicmedicalkey.com

Elucidation of Molecular Mechanisms Governing its Role in Cellular Signaling and Adaptive Responses

Emerging evidence suggests that selenium compounds, and by extension Se-AdoHcy, play roles in cellular signaling and adaptive responses to stress. scispace.comnih.gov However, the precise molecular mechanisms underlying these functions are still largely unknown.

Future investigations will aim to dissect the signaling pathways modulated by Se-AdoHcy. This will involve examining its impact on key signaling molecules and networks, such as mitogen-activated protein kinase (MAPK) pathways and the unfolded protein response (UPR). nih.govmdpi.com Researchers will likely use a combination of molecular and cellular techniques to determine how changes in Se-AdoHcy levels affect the phosphorylation status and activity of signaling proteins, gene expression, and ultimately, cellular fate decisions like proliferation, apoptosis, and adaptation to stress. nih.govwikipedia.org For example, studies could explore if Se-AdoHcy directly or indirectly influences the activity of kinases, phosphatases, or transcription factors involved in these pathways.

Design of Biochemical Probes and Analogs for Mechanistic Studies

To dissect the specific functions of Se-AdoHcy and its interacting enzymes, the development of specialized biochemical probes and analogs is indispensable. These tools can be used to perturb and study the system with high precision.

Researchers are already synthesizing analogs of S-adenosyl-L-methionine (SAM) and S-adenosyl-L-homocysteine (SAH), and similar strategies can be applied to create a toolkit for Se-AdoHcy research. researchgate.netnih.gov This includes the synthesis of:

Non-hydrolyzable analogs: These can be used to trap and identify enzymes that bind to Se-AdoHcy without processing it.

Photo-crosslinkable analogs: These probes can be used to covalently link to interacting proteins upon photoactivation, facilitating their identification.

Fluorescently tagged analogs: These can be used for imaging studies to track the localization and movement of Se-AdoHcy within the cell.

Analogs with modified reactive groups: These can help to probe the catalytic mechanisms of enzymes that use Se-AdoHcy as a substrate. researchgate.net

The synthesis and application of these chemical tools will be instrumental in validating the targets identified through proteomic screens and in elucidating the detailed molecular mechanisms of Se-AdoHcy's action in the cell. nih.govresearchgate.net

Q & A

Q. What safety protocols are essential for SeAH synthesis given its reactivity and toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.